![molecular formula C15H14O2 B6346792 (2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one CAS No. 1354941-92-6](/img/structure/B6346792.png)
(2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one, also known as 2E-3-4-Ethylphenyl-1-furan-2-ylprop-2-en-1-one, is an organic compound composed of two carbon atoms and five hydrogen atoms. It is a colorless liquid with a sweet odor and is soluble in water and alcohol. This compound is used in the synthesis of drugs, and has been studied for its potential applications in medicine.
Scientific Research Applications
(2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-onephenyl-1-furan-2-ylprop-2-en-1-one has been studied for its potential applications in medicine. It has been found to have anti-inflammatory, analgesic, and antifungal properties, and has been used in the synthesis of drugs. It has also been studied for its potential to inhibit the growth of cancer cells and to reduce the toxicity of certain drugs. Additionally, it has been used in the synthesis of polymers, dyes, and other compounds.
Mechanism of Action
The mechanism of action of (2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-onephenyl-1-furan-2-ylprop-2-en-1-one is not fully understood. It is believed to act by inhibiting the production of pro-inflammatory mediators, such as prostaglandins, and by inhibiting the activity of cyclooxygenase enzymes. Additionally, it has been found to reduce the activity of tumor necrosis factor-alpha, a cytokine involved in inflammation.
Biochemical and Physiological Effects
(2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-onephenyl-1-furan-2-ylprop-2-en-1-one has been found to have anti-inflammatory, analgesic, and antifungal properties. It has been found to reduce the production of pro-inflammatory mediators, such as prostaglandins, and to reduce the activity of tumor necrosis factor-alpha. Additionally, it has been found to reduce the toxicity of certain drugs, such as cyclosporine.
Advantages and Limitations for Lab Experiments
The advantages of using (2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-onephenyl-1-furan-2-ylprop-2-en-1-one in laboratory experiments include its low cost and easy availability. Additionally, it has been found to be relatively safe and non-toxic. The main limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
Future research on (2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-onephenyl-1-furan-2-ylprop-2-en-1-one could focus on further elucidating its mechanism of action and exploring its potential applications in medicine. Additionally, further research could be conducted to identify new uses for this compound, such as in the synthesis of polymers, dyes, and other compounds. Finally, further research could be conducted to explore the potential for this compound to be used in the synthesis of drugs.
Synthesis Methods
(2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-onephenyl-1-furan-2-ylprop-2-en-1-one can be synthesized by a reaction between ethylbenzene and furfuraldehyde in the presence of an acid catalyst. This reaction is known as the Cannizzaro reaction and produces the desired compound in high yields. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of 80-90°C. The reaction is relatively simple and can be completed in a few hours.
properties
IUPAC Name |
(E)-3-(4-ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-12-5-7-13(8-6-12)9-10-14(16)15-4-3-11-17-15/h3-11H,2H2,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOXYGMDILVPLC-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one |
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